molecular formula C8H9FO B1304789 3-Fluoro-4-methylanisole CAS No. 405-06-1

3-Fluoro-4-methylanisole

Cat. No.: B1304789
CAS No.: 405-06-1
M. Wt: 140.15 g/mol
InChI Key: WQOHEWKWIJOAHQ-UHFFFAOYSA-N
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Description

3-Fluoro-4-methylanisole, also known as 2-fluoro-4-methoxytoluene, is an organic compound with the molecular formula C8H9FO. It is characterized by the presence of a fluorine atom, a methoxy group, and a methyl group attached to a benzene ring. This compound is a colorless liquid and is used in various chemical syntheses and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 3-Fluoro-4-methylanisole involves the reaction of 3-fluoro-4-methylphenol with methyl iodide in the presence of potassium carbonate and N,N-dimethylformamide (DMF). The reaction is carried out at room temperature under an inert atmosphere for 16 hours. The product is then extracted and purified using column chromatography .

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-4-methylanisole undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.

    Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The methoxy group can be reduced to a hydroxyl group under specific conditions.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium hydride (NaH) and alkyl halides can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products:

    Substitution: Products include various substituted anisoles.

    Oxidation: Products include 3-fluoro-4-methoxybenzaldehyde or 3-fluoro-4-methoxybenzoic acid.

    Reduction: Products include 3-fluoro-4-methylphenol.

Scientific Research Applications

3-Fluoro-4-methylanisole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Fluoro-4-methylanisole depends on its specific application. In chemical reactions, the fluorine atom can influence the reactivity and selectivity of the compound. The methoxy group can act as an electron-donating group, affecting the compound’s reactivity in electrophilic aromatic substitution reactions .

Comparison with Similar Compounds

Uniqueness: 3-Fluoro-4-methylanisole is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and properties compared to its isomers and other similar compounds.

Properties

IUPAC Name

2-fluoro-4-methoxy-1-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FO/c1-6-3-4-7(10-2)5-8(6)9/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQOHEWKWIJOAHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60379103
Record name 3-Fluoro-4-methylanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60379103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

405-06-1
Record name 3-Fluoro-4-methylanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60379103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 405-06-1
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 5-methoxy-2-methyl aniline (5.0 g; 36 mmol), HCl (7.6 mL of a 12 M solution; 91 mmol) and H2O (11 mL) was heated at 60° C. for 15 min until complete dissolution had occurred. The reaction was cooled to 0° C. and an aqueous solution of NaNO2 (2.5 g; 36 mmol) was added dropwise (internal temperature ≦7° C.). The reaction was stirred at 0° C. for 30 min and a 0° C. solution of HBF4 (5.3 mL of a 48% solution; 40 mmol) was added cautiously. The reaction was stirred at 0° C. for 20 min, and the resultant brown solid was filtered, washed with ice water (3×10 mL) and H2O (2×10 mL). The solid was dried under high vacuum for 20 h, then heated (heat gun) until evolution of BF3 (white fumes) had ceased. The resulting brown oil was partitioned between EtOAc and H2O. The organic phase was dried (Na2SO4), concentrated in vacuo and distilled by Kugelrohr to give 3-fluoro-4-methyl anisole (1.6 g; 31%) as a colorless oil.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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